molecular formula C14H14ClNO B3164881 5-Chloro-2-(3,4-dimethylphenoxy)aniline CAS No. 893750-99-7

5-Chloro-2-(3,4-dimethylphenoxy)aniline

Cat. No.: B3164881
CAS No.: 893750-99-7
M. Wt: 247.72 g/mol
InChI Key: HAPYNLVJSKJMPW-UHFFFAOYSA-N
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Description

Contextualizing Aryl Ether Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry Research

Aryl ether anilines are a class of organic compounds characterized by an aniline moiety linked to a phenyl group through an ether bond. This structural motif is a key pharmacophore found in a variety of biologically active molecules and functional materials. The diaryl ether linkage provides a degree of conformational flexibility, while the aniline group offers a site for further chemical modification, making these scaffolds versatile building blocks in drug discovery and materials science.

The significance of the aryl ether aniline scaffold is underscored by its presence in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the related compound triclosan, which features a dichlorinated phenoxy group attached to a chlorinated phenol (B47542), is a well-known antimicrobial agent. This highlights the potential for substituted phenoxyanilines to exhibit valuable biological effects.

Academic Rationale for Investigating Substituted Phenoxyaniline (B8288346) Derivatives

The investigation of substituted phenoxyaniline derivatives is driven by the desire to understand and modulate their chemical and biological properties. The introduction of various substituents onto the aromatic rings can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, can impact the compound's reactivity, metabolic stability, and interaction with biological targets.

Current Research Landscape and Gaps for 5-Chloro-2-(3,4-dimethylphenoxy)aniline

While the broader class of aryl ether anilines has been the subject of considerable research, specific and detailed studies on this compound are not extensively reported in publicly available literature. Much of the existing research focuses on related structures, such as other halogenated or alkylated phenoxyanilines.

A significant gap exists in the comprehensive characterization of this compound. This includes a lack of detailed reports on its synthesis, spectroscopic data, and evaluation of its biological activities. The potential applications of this specific compound, therefore, remain largely unexplored. The synthesis would likely proceed via an Ullmann condensation or a related cross-coupling reaction, which are established methods for forming the aryl ether linkage. wikipedia.orgbyjus.comorganic-chemistry.org The starting materials would likely be 2-amino-4-chlorophenol (B47367) and 3,4-dimethyl-halobenzene or a corresponding boronic acid.

The following data table provides predicted and experimentally determined properties for the parent compound, 5-chloro-2-phenoxyaniline, which can serve as a baseline for understanding the potential properties of its dimethylated analogue. nih.gov

PropertyValue (for 5-Chloro-2-phenoxyaniline)
Molecular Weight219.67 g/mol
XLogP33.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass219.045091 g/mol
Topological Polar Surface Area35.3 Ų
Heavy Atom Count15
Formal Charge0
Complexity194

Data sourced from PubChem CID 66738. nih.gov

Further research is necessary to synthesize and characterize this compound and to evaluate its potential in various applications, from medicinal chemistry to materials science. Such studies would fill a critical knowledge gap and could potentially lead to the discovery of new compounds with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(3,4-dimethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(15)8-13(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPYNLVJSKJMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262139
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine
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Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893750-99-7
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893750-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(3,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloro 2 3,4 Dimethylphenoxy Aniline

Precursor Synthesis and Functionalization Strategies

The phenoxy portion is derived from 3,4-dimethylphenol (B119073) . This commercially available starting material can be synthesized through various methods, including the sulfonation of m-xylene, followed by alkali fusion and acidification. chemicalbook.com Its physical properties are well-documented, with a melting point of 65-68 °C and a boiling point of 227 °C. sigmaaldrich.comnih.gov

The aniline (B41778) portion typically originates from a di-substituted benzene (B151609) ring, which allows for selective functionalization. A common and effective precursor is a dichloronitrobenzene, such as 2,4-dichloro-1-nitrobenzene or 1,4-dichloro-2-nitrobenzene . The synthesis of 2,4-dichloro-1-nitrobenzene can be achieved via the nitration of m-dichlorobenzene using a mixture of nitric acid and sulfuric acid. google.com This reaction can be performed at controlled temperatures (20-33 °C) to yield the desired product with high purity (>99%) and yield (>97%). google.com Modern approaches utilize high-flux micro-channel reactors for continuous nitration, offering enhanced temperature control and process safety. google.com The nitro group in this precursor serves a dual purpose: it activates the chlorine atom at the ortho position for nucleophilic aromatic substitution (SNAr) and acts as a latent amino group that can be revealed in a later step.

An alternative strategy involves the oxidation of a corresponding aniline, such as 2,6-dichloroaniline, using potent oxidizing agents like peroxytrifluoroacetic acid to form 2,6-dichloronitrobenzene. orgsyn.org

Carbon-Oxygen (C-O) Cross-Coupling Approaches for Aryl Ether Formation

The formation of the diaryl ether linkage is a pivotal step in the synthesis. This transformation is generally accomplished through cross-coupling reactions where an aryl halide is coupled with a phenol (B47542).

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variants, represent a powerful tool for C-O bond formation. These reactions are valued for their broad substrate scope and functional group tolerance. The synthesis of diaryl ethers via this method typically involves the reaction of an aryl halide with a phenol in the presence of a palladium catalyst and a suitable ligand.

The key to a successful palladium-catalyzed etherification is the choice of ligand. Sterically hindered alkylphosphines have been shown to accelerate the crucial reductive elimination step, enabling the formation of C-O bonds from unactivated aryl halides. researchgate.net While widely used for various aryl ethers, specific documented applications for the synthesis of 5-chloro-2-(3,4-dimethylphenoxy)aniline's direct nitro precursor are less common in the literature, which often favors copper-catalyzed methods for this particular class of compounds. However, the general principles suggest that a reaction between 3,4-dimethylphenol and 2,4-dichloro-1-nitrobenzene could be achieved using a catalyst system like Pd(dba)₂ and a bulky phosphine (B1218219) ligand.

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers. organic-chemistry.org It traditionally involves the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. Modern modifications have rendered this reaction catalytic and more efficient, operating under milder conditions. organic-chemistry.org These "Ullmann-type" reactions are particularly effective for coupling electron-deficient aryl halides with phenols.

This methodology is well-suited for synthesizing the nitro-ether precursor. The reaction involves coupling 3,4-dimethylphenol with an activated aryl halide like 2,4-dichloro-1-nitrobenzene. The presence of the electron-withdrawing nitro group facilitates the nucleophilic aromatic substitution. A typical procedure involves heating the reactants with a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent like DMF or DMSO. organic-chemistry.org The use of ligands such as N,N-dimethylglycine or L-proline can significantly accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 90-110 °C). organic-chemistry.orgresearchgate.net

A relevant industrial process for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, involves the reaction of 2,4-dichlorophenol (B122985) with 2,5-dichloronitrobenzene in the presence of potassium hydroxide (B78521) at elevated temperatures, which drives the reaction via a copper-free SNAr mechanism that is conceptually similar to the Ullmann condensation. google.com This highlights the robustness of coupling a phenol with a suitably activated chloronitrobenzene. Sustainable approaches have also been developed, utilizing deep eutectic solvents (DES) which can act as both the solvent and a reagent, under aerobic, ligand-free conditions. nih.gov

Catalyst SystemBaseTemperature (°C)LigandReference
CuIK₂CO₃80-100None (in DES) nih.gov
Cu₂OCs₂CO₃110N,N-dimethylglycine researchgate.net
CopperK₂CO₃>200None (Classical) organic-chemistry.org

This table presents representative conditions for Ullmann-type diaryl ether synthesis.

Driven by the need for more cost-effective and environmentally benign protocols, transition-metal-free methods for C-O bond formation have gained prominence. These reactions often rely on nucleophilic aromatic substitution (SNAr) mechanisms, which are viable when a strongly electron-withdrawing group (like a nitro group) is present on the aryl halide. researchgate.net

Microwave-assisted, catalyst-free coupling of phenols with nitroarenes in a solvent like DMSO can rapidly produce diaryl ethers in high yields. organic-chemistry.org The high temperature achieved under microwave irradiation facilitates the SNAr reaction. Another powerful metal-free approach involves the use of hypervalent iodine reagents, such as diaryliodonium salts. organic-chemistry.orgrsc.org These reagents can arylate phenols under mild, often metal-free conditions, tolerating a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of a phenol with a diaryliodonium salt in the presence of a simple base like sodium hydroxide can provide diaryl ethers in excellent yields. researchgate.net

MethodArylating AgentConditionsKey FeaturesReference
SNArElectron-deficient Aryl HalideDMSO, MicrowaveCatalyst-free, rapid organic-chemistry.org
Hypervalent IodineDiaryliodonium SaltsNaOH, H₂O, 60 °CMild, metal-free researchgate.net
Aryl Silyl Triflateso-Silylaryl triflatesCsFMetal-free organic-chemistry.org

This table summarizes various transition-metal-free approaches for aryl ether formation.

Carbon-Nitrogen (C-N) Bond Formation for the Aniline Moiety

The final key transformation in the synthesis of this compound is the formation of the aniline group. The most common and reliable method is the reduction of the nitro group on the diaryl ether precursor, 5-chloro-2-(3,4-dimethylphenoxy)-1-nitrobenzene.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. acs.org A variety of methods are available, with catalytic hydrogenation and metal/acid reductions being the most prevalent. acs.orgyoutube.com

Catalytic Hydrogenation: This is one of the most efficient methods for this conversion. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a common choice, but platinum (Pt) and nickel (Ni) catalysts are also effective. acs.orgyoutube.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. A key challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation (the removal of chlorine atoms). Modifying the catalyst or controlling reaction conditions can mitigate this side reaction. google.com An alternative to using H₂ gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of the catalyst. google.comchemicalbook.com This method is often safer and more convenient for laboratory-scale synthesis. A process for a related compound uses ammonium formate with platinum on carbon to achieve this reduction, demonstrating its applicability. google.com

Metal-Mediated Reductions: The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid (HCl) or acetic acid, is a classic, cost-effective, and highly selective method. acs.orgyoutube.com It is known for its excellent chemoselectivity, often leaving other reducible functional groups intact. youtube.com Other metal systems like tin (Sn) or zinc (Zn) in acidic media also effectively reduce nitro groups to anilines. acs.orgstackexchange.com The general mechanism involves a series of electron transfers from the metal to the nitro group, passing through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline. stackexchange.com

Reducing SystemReagentsSolventKey FeaturesReference
Catalytic HydrogenationH₂, Pd/CEthanolHigh efficiency, clean youtube.com
Catalytic Transfer HydrogenationAmmonium Formate, Pt/CMethanolNo H₂ gas needed google.com
Béchamp ReductionFe, HCl/AcOHWater/EthanolChemoselective, cost-effective acs.orgyoutube.com
Metal/Acid ReductionSn, HClEthanolClassic method acs.org

This table compares common methods for the reduction of nitroarenes to anilines.

Nucleophilic Amination of Aryl Ether Intermediates

The introduction of the aniline functional group onto the phenoxy backbone is a critical step in the synthesis of this compound. A predominant and effective method involves the chemical reduction of a nitro group precursor. This transformation is a form of nucleophilic amination where the nitrogen atom, already part of the aromatic ring in the form of a nitro group (-NO₂), is converted into a primary amine (-NH₂).

The synthesis typically begins with the creation of a diaryl ether intermediate, specifically 5-chloro-2-(3,4-dimethylphenoxy)nitrobenzene. This intermediate is then subjected to reduction. Catalytic hydrogenation is a widely employed technique for this purpose due to its high efficiency and selectivity. google.com

In a process analogous to the synthesis of similar structures like 5-chloro-2-(2,4-dichlorophenoxy)aniline, the nitro-containing aryl ether is reduced using hydrogen gas in the presence of a noble metal catalyst. google.com Platinum on carbon (Pt/C) is a common and effective catalyst for this transformation. The reaction involves the transfer of hydrogen atoms to the oxygen atoms of the nitro group, which are subsequently eliminated as water, yielding the desired aniline.

Reaction Scheme: Step 1: Aryl Ether Formation (e.g., Ullmann Condensation) 2,5-Dichloronitrobenzene + 3,4-Dimethylphenol → 5-Chloro-2-(3,4-dimethylphenoxy)nitrobenzene + HCl

Step 2: Catalytic Hydrogenation (Nitro Group Reduction) 5-Chloro-2-(3,4-dimethylphenoxy)nitrobenzene + H₂ --(Catalyst, e.g., Pt/C)--> this compound + H₂O

This method is advantageous as it often proceeds with high yield and under conditions that preserve other functional groups on the molecule, such as the halogen and the ether linkage. Careful selection of the catalyst and reaction conditions is crucial to prevent undesirable side reactions, such as dehalogenation (the removal of the chlorine atom). google.com

Regioselectivity and Stereochemical Considerations in Substituted Phenoxyaniline (B8288346) Synthesis

The precise arrangement of substituents on the aromatic rings, known as regioselectivity, is fundamental to the synthesis of this compound. The identity of the final product is dictated by the specific isomers of the starting materials.

The synthesis involves two key bond formations where regiochemistry must be controlled:

C-O Ether Bond Formation: The diaryl ether is typically formed through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a related copper-catalyzed coupling. In this step, a phenoxide attacks an activated aryl halide. To obtain the desired product, 2,5-dichloronitrobenzene is reacted with 3,4-dimethylphenol. The nitro group at position 2 of the benzene ring activates the chlorine atom at the same position for nucleophilic substitution, leading to the desired ether linkage. The selection of these specific starting materials ensures the correct placement of the chloro, nitro, and dimethylphenoxy groups relative to each other.

Amine Group Position: The position of the amine group is predetermined by the location of the nitro group on the starting aryl halide. By using 2,5-dichloronitrobenzene, the nitro group is fixed at the 2-position, which becomes the site of the aniline group after reduction.

The table below illustrates how the choice of starting materials dictates the final product's isomeric structure.

Aryl HalidePhenolResulting Phenoxyaniline Isomer
2,5-Dichloronitrobenzene3,4-DimethylphenolThis compound
2,4-Dichloronitrobenzene3,5-Dimethylphenol4-Chloro-2-(3,5-dimethylphenoxy)aniline
3,4-Dichloronitrobenzene2,4-Dimethylphenol4-Chloro-3-(2,4-dimethylphenoxy)aniline

Protocols that allow for the regioselective synthesis of complex molecules, such as those using Buchwald-Hartwig amination, have been developed for other heterocyclic systems and demonstrate the importance of catalyst and substrate selection in achieving a single, desired isomer. nih.govnih.gov

Stereochemical Considerations The target molecule, this compound, is achiral; it does not have a non-superimposable mirror image. Therefore, considerations of stereoisomerism (enantiomers or diastereomers) are not applicable to the final product. The synthesis does not typically involve chiral catalysts or reagents that would induce chirality. uow.edu.au

Optimization of Reaction Conditions and Process Efficiency in Organic Synthesis

Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions for each synthetic step. Process efficiency is a key focus in chemical manufacturing to reduce costs, minimize waste, and ensure a high-quality product.

Optimization of Aryl Ether Formation: The nucleophilic aromatic substitution to form the diaryl ether intermediate is sensitive to several factors.

Catalyst: Copper-based catalysts are traditionally used for Ullmann-type reactions. The choice and concentration of the catalyst can significantly impact reaction time and yield.

Base: A base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. nih.gov The strength and amount of the base must be controlled to prevent side reactions.

Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve the reactants and facilitate the substitution reaction. organic-chemistry.org

Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. google.com Optimization involves finding the minimum temperature required for efficient conversion to avoid thermal degradation of reactants or products.

Optimization of Nitro Group Reduction: The catalytic hydrogenation of the nitro intermediate is a critical step where optimization is essential to ensure high conversion and prevent byproduct formation, particularly dehalogenation. google.com Drawing from established procedures for analogous compounds, several parameters are key. google.comgoogle.com

The following table summarizes typical conditions and the focus of their optimization for the catalytic reduction of a halo-nitroaromatic compound.

ParameterTypical Conditions/ReagentsPurpose of Optimization
Catalyst 5% Platinum on Carbon (Pt/C)Maximize hydrogenation rate while minimizing dehalogenation. Catalyst loading is also optimized.
Solvent Toluene, XyleneProvide good solubility for the substrate and facilitate heat transfer.
Temperature 80 - 110 °CEnsure a sufficient reaction rate without promoting side reactions. External cooling may be needed to manage the exothermic reaction. google.com
Hydrogen Pressure 5 - 50 atmMaintain a sufficient concentration of dissolved hydrogen to drive the reaction to completion. google.com
Additives/Co-catalysts Morpholine, Disodium hydrogenphosphateSuppress side reactions like hydrodechlorination and maintain an optimal pH environment for the catalyst. google.com

Chemical Transformations and Reaction Mechanisms of 5 Chloro 2 3,4 Dimethylphenoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Phenoxy and Aniline (B41778) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 5-Chloro-2-(3,4-dimethylphenoxy)aniline, both the aniline and the phenoxy rings can potentially undergo EAS, with the regioselectivity determined by the directing effects of the existing substituents.

The amino group (-NH₂) on the aniline ring is a powerful activating group and an ortho, para-director. mdpi.com This strong activation means that reactions on this ring are generally facile. Conversely, the chloro substituent (-Cl) is a deactivating group but is also an ortho, para-director. The phenoxy group (-OAr) attached to the aniline ring is also an ortho, para-director. The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the amino group. Given that the para position is occupied by the chloro group and one ortho position is blocked by the phenoxy group, electrophilic attack is most likely to occur at the remaining vacant ortho position (C6) of the aniline ring.

On the phenoxy ring, the two methyl groups (-CH₃) are weakly activating and ortho, para-directing. The ether oxygen is also an ortho, para-director. Therefore, electrophilic substitution on this ring would be directed to the positions ortho and para to the ether linkage. However, the aniline ring is significantly more activated due to the potent electron-donating ability of the amino group, making electrophilic substitution on the aniline ring more favorable under most conditions.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. mdpi.com Due to the high reactivity of the aniline ring, these reactions would likely proceed under mild conditions. For instance, bromination may not require a Lewis acid catalyst. mdpi.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingActivating/Deactivating GroupsDirecting EffectPredicted Position of Substitution
Aniline Ring-NH₂ (strongly activating), -Cl (deactivating), -OAr (activating)ortho, paraC6 (ortho to -NH₂, meta to -Cl)
Phenoxy Ring-O- (activating), -CH₃ (weakly activating)ortho, paraPositions ortho and para to the ether linkage

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group on the aniline ring is generally unreactive towards nucleophilic aromatic substitution (SₙAr) unless activated by strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com In this compound, the chloro group is meta to the strongly electron-donating amino group, which does not favor the stabilization of the Meisenheimer intermediate, a key species in the SₙAr mechanism. masterorganicchemistry.com

However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution of the chloro group may be possible. The reaction of aryl halides with nucleophiles can be facilitated by the presence of electron-withdrawing groups. msu.edu While the amino group is donating, its protonation in acidic media would transform it into an electron-withdrawing anilinium ion, potentially increasing the ring's susceptibility to nucleophilic attack, albeit still requiring harsh conditions.

Oxidative Pathways and Derivatization of the Aniline Moiety

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The amino group can be oxidized to nitroso, nitro, or azoxy functionalities. Strong oxidation can lead to the formation of polymeric materials, often appearing as tarry by-products, a common issue in the chemistry of anilines. researchgate.net The benzylic hydrogens on the methyl groups of the phenoxy ring are also potential sites for oxidative degradation under certain conditions. msu.edu

Derivatization of the aniline moiety is a common strategy to modify its reactivity. For instance, acylation of the amino group to form an amide is a standard protection method. This transformation reduces the activating effect of the amino group, allowing for more controlled subsequent reactions, such as nitration, and prevents the formation of unwanted byproducts. The amide can later be hydrolyzed to regenerate the aniline.

Reduction Reactions of the Aniline Functional Group

While the aniline functional group is already in a reduced state, the synthesis of this compound itself often involves a reduction step from its corresponding nitro precursor, 5-chloro-2-(3,4-dimethylphenoxy)nitrobenzene. A process for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, details the selective reduction of the nitro group without causing hydrogenolysis of the carbon-chlorine or ether bonds. google.com This is achieved through catalytic transfer hydrogenation using a platinum-based catalyst and ammonium (B1175870) formate (B1220265), followed by high-pressure catalytic hydrogenation. google.com This dual approach ensures high purity of the resulting aniline. google.com

The reduction of nitroaromatics to anilines can also be achieved using various other reducing agents, including metals in acidic media (e.g., Fe/HCl) or other catalytic hydrogenation systems. researchgate.net A patent for the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) highlights the use of a modified platinum-on-carbon catalyst in the presence of a buffer to minimize dehalogenation during the reduction of the corresponding nitro compound. google.com

Table 2: Conditions for the Reduction of Nitro Precursors to Substituted Anilines

PrecursorReducing SystemCatalystKey ConditionsReference
5-chloro-2-(2,4-dichlorophenoxy)nitrobenzeneAmmonium formate / H₂Platinum on carbonCombination of catalytic transfer hydrogenation and high-pressure hydrogenation google.com
4-chloro-2,5-dimethoxynitrobenzeneHydrogenModified Platinum on carbonAromatic solvent, 80-110 °C, 5-50 atm, pH 8-10 buffer google.com

Exploration of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving this compound are generally analogous to those of other substituted anilines and diphenyl ethers.

In electrophilic aromatic substitution , the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemicalbook.com The attack of the electrophile on the electron-rich aniline ring is the rate-determining step. The subsequent loss of a proton restores the aromaticity of the ring. chemicalbook.com

The mechanism for nucleophilic aromatic substitution on the chloro-group, should it occur, would likely follow the SₙAr pathway. This involves the addition of the nucleophile to the carbon bearing the chlorine atom, forming a negatively charged Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial, and as mentioned, the substituent pattern in this compound does not highly favor its formation. The subsequent elimination of the chloride ion restores the aromatic ring. masterorganicchemistry.com

Oxidative reactions of the aniline moiety can proceed through various radical or ionic intermediates, depending on the oxidant. For example, single-electron transfer from the nitrogen atom can initiate radical-based coupling reactions.

The reduction of the nitro precursor via catalytic hydrogenation involves the stepwise addition of hydrogen atoms to the nitro group on the catalyst surface. Nitroso and hydroxylamine (B1172632) species are key intermediates in this transformation. nih.gov

Comprehensive Spectroscopic Characterization for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms can be established.

The ¹H NMR spectrum of 5-Chloro-2-(3,4-dimethylphenoxy)aniline is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on both the aniline (B41778) and phenoxy rings would appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons of the two methyl groups on the phenoxy ring would appear as sharp singlets in the upfield region, likely around 2.2-2.3 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (Aniline Ring) 6.7 - 7.2 Multiplet N/A
Aromatic-H (Phenoxy Ring) 6.8 - 7.3 Multiplet N/A
-NH₂ 3.5 - 5.0 (variable) Broad Singlet N/A
-CH₃ (x2) 2.2 - 2.3 Singlet N/A

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 14 distinct signals would be expected, corresponding to the 14 carbon atoms in the structure. The aromatic carbons would resonate in the range of 110-160 ppm. The carbons bonded to the electronegative oxygen, nitrogen, and chlorine atoms would be shifted further downfield. The two methyl carbons would appear at the most upfield position, typically between 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O (Phenoxy) 150 - 155
Aromatic C-O (Aniline) 140 - 145
Aromatic C-N 145 - 150
Aromatic C-Cl 125 - 130
Aromatic C-H & C-C 115 - 140
-CH₃ (x2) 15 - 25

Note: Predicted values are based on standard chemical shift tables and analysis of analogous compounds.

To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the ether linkage by showing a correlation between the protons on one ring and the ether-linked carbon of the other ring. It would also confirm the positions of the chloro, amino, and dimethylphenoxy substituents on their respective rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would exhibit characteristic peaks for the amine, ether, aromatic, and chloro-alkane functionalities.

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Primary Amine (-NH₂) 3300 - 3500 (two bands)
C-H Stretch (Aromatic) Ar-H 3000 - 3100
C-H Stretch (Aliphatic) -CH₃ 2850 - 3000
C=C Stretch Aromatic Ring 1450 - 1600
C-O Stretch Aryl Ether 1200 - 1250
C-N Stretch Aromatic Amine 1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings in this compound act as chromophores. The spectrum is expected to show absorptions in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions of the benzene (B151609) rings. The presence of auxochromes like the amino (-NH₂) and ether (-O-) groups, which possess non-bonding electrons, can cause a bathochromic (red) shift to longer wavelengths.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄ClNO), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 247.73. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy and dimethylaniline moieties, or the loss of methyl groups.

Table 4: List of Compounds Mentioned

Compound Name

Advanced Spectroscopic Techniques for Detailed Molecular Architecture Characterization

To move beyond a simple confirmation of the chemical formula and basic functional groups, a suite of advanced spectroscopic methods are employed. These techniques provide a deeper insight into the molecular framework, including stereochemistry, long-range atomic interactions, and precise mass determination.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional NMR experiments are powerful tools for establishing the precise connectivity of atoms within a molecule. For this compound, several 2D NMR techniques would be instrumental:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the subject compound, COSY would definitively establish the proton-proton correlations within the aniline and dimethylphenoxy rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbon atoms to which they are directly attached. This is essential for assigning the specific ¹³C chemical shifts to their corresponding protons in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for identifying the connectivity between the aniline and dimethylphenoxy moieties through the ether linkage, as well as confirming the relative positions of the substituents on both aromatic rings.

Advanced Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) provides an exact mass of the parent ion, which can be used to determine the elemental composition with high confidence. For this compound (C₁₄H₁₄ClNO), the expected monoisotopic mass is approximately 247.0764 g/mol .

Tandem mass spectrometry (MS/MS) offers further structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different structural units.

X-Ray Crystallography

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. While crystallographic data for the parent compound this compound is not widely available in the public domain, analysis of closely related structures can provide valuable insights into expected bond parameters and intermolecular interactions. For instance, studies on similar substituted aniline derivatives often reveal details about hydrogen bonding patterns and crystal packing arrangements.

The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of the molecular architecture of this compound, leaving no ambiguity in its structural elucidation.

Interactive Data Tables

No experimental data for advanced spectroscopic characterization of this compound is publicly available in the searched scientific literature. The following tables are presented as illustrative examples of how such data would be formatted if available.

Table 1: Hypothetical 2D NMR Correlation Data for this compound

Proton (¹H) SignalCorrelated Carbon (¹³C) Signal (HSQC)Key HMBC Correlations
H-3C-3C-1, C-2, C-4, C-5
H-4C-4C-2, C-3, C-5, C-6
H-6C-6C-2, C-4, C-5
H-2'C-2'C-1', C-3', C-4', C-6'
H-5'C-5'C-1', C-3', C-4', C-6'
H-6'C-6'C-1', C-2', C-4', C-5'
-CH₃ (at C-3')C-3' CH₃C-2', C-3', C-4'
-CH₃ (at C-4')C-4' CH₃C-3', C-4', C-5'

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonAdductCalculated m/z
[M+H]⁺C₁₄H₁₅ClNO⁺248.0837
[M+Na]⁺C₁₄H₁₄ClNNaO⁺270.0656
[M-H]⁻C₁₄H₁₃ClNO⁻246.0691

Computational Chemistry and Quantum Mechanical Studies of 5 Chloro 2 3,4 Dimethylphenoxy Aniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

Optimized Molecular Geometry and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (i.e., the structure with the lowest energy). For 5-Chloro-2-(3,4-dimethylphenoxy)aniline, this would involve calculating bond lengths, bond angles, and dihedral angles. The process would identify the most stable conformer by exploring the potential energy surface, particularly the rotational barriers around the ether linkage and the bonds connecting the substituent groups to the aromatic rings.

A hypothetical data table for the optimized geometry would look like this:

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-ClValue
C-O (ether)Value
O-C (aryl)Value
C-NValue
Bond AngleC-O-CValue
Cl-C-CValue
Dihedral AngleC-C-O-CValue

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from DFT calculations include:

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich regions (nucleophilic sites, typically colored in shades of red) and electron-poor regions (electrophilic sites, colored in shades of blue). This would reveal the most likely sites for electrophilic and nucleophilic attack on this compound.

A summary of these electronic properties would be presented in a table:

ParameterCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

Vibrational Frequency Analysis and Theoretical Spectroscopic Correlations

Theoretical vibrational analysis calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific functional groups and vibrational modes (e.g., C-Cl stretch, N-H wag, C-O-C stretch). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Quantum Chemical Descriptors and Their Significance in Molecular Design

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of the molecule. These include:

Ionization Potential (I): Approximately -EHOMO

Electron Affinity (A): Approximately -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors are invaluable in quantitative structure-activity relationship (QSAR) studies and in the rational design of new molecules with desired properties.

A table of these descriptors would be as follows:

DescriptorFormulaCalculated Value
Ionization Potential (I)-EHOMOValue
Electron Affinity (A)-ELUMOValue
Electronegativity (χ)(I + A) / 2Value
Chemical Hardness (η)(I - A) / 2Value
Electrophilicity Index (ω)χ2 / (2η)Value

Theoretical Investigations of Reaction Pathways and Transition States

Computational methods can be used to model hypothetical chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into reaction kinetics and mechanisms.

Molecular Docking and Interaction Studies (Focusing on theoretical binding modes, not biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). For this compound, docking studies would involve placing the molecule into the active site of a target protein to predict its binding conformation and affinity. The analysis would focus on the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The results would be presented in terms of binding energy scores and visualizations of the interaction modes.

A typical data table from a molecular docking study would include:

Target Protein (PDB ID)Binding Energy (kcal/mol)Interacting ResiduesType of Interaction
Protein NameValuee.g., TYR 23, LEU 89e.g., Hydrogen Bond, Hydrophobic

Without published data, the specific values and detailed discussions for each of these sections for this compound remain speculative. A dedicated computational study would be necessary to generate the specific findings required for a complete and accurate article as outlined.

Structure Activity Relationship Sar and Ligand Design Principles for Phenoxyaniline Scaffolds

Computational Approaches to Elucidating Structure-Activity Relationships (SAR)

Computational chemistry offers powerful tools for understanding the complex interplay between a ligand's three-dimensional structure and its biological activity. For phenoxyaniline (B8288346) scaffolds, techniques like Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) are instrumental. 3D-QSAR models correlate the biological activity of a set of compounds with their 3D molecular properties, such as steric and electrostatic fields. mdpi.comyoutube.com These models can predict the activity of novel, unsynthesized analogs and provide visual maps that guide the design of more potent molecules.

For instance, a 3D-QSAR study on a series of phenoxyaniline derivatives would involve aligning the compounds and calculating their molecular fields. The resulting models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can highlight specific regions where modifications to the scaffold would be beneficial or detrimental to activity. mdpi.com For 5-Chloro-2-(3,4-dimethylphenoxy)aniline, a CoMSIA model might indicate that the chloro group's electron-withdrawing nature is crucial for a key hydrogen bond, while the steric bulk of the dimethyl groups is optimal for fitting into a hydrophobic pocket of the target protein.

Other computational methods include pharmacophore modeling and molecular docking. nih.govresearchgate.netnih.gov A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.netmdpi.com For the phenoxyaniline core, a pharmacophore model might consist of an aromatic ring feature for the aniline (B41778) moiety, another for the phenoxy ring, and a hydrogen bond acceptor feature for the ether oxygen. Molecular docking simulations can then be used to predict how ligands like this compound bind within the active site of a target protein, providing insights into specific atomic interactions that stabilize the ligand-protein complex. nih.gov

Computational TechniqueApplication to Phenoxyaniline ScaffoldsKey Insights Gained
3D-QSAR (CoMFA/CoMSIA) Predicts biological activity based on 3D molecular fields. mdpi.comIdentifies regions where steric, electrostatic, or hydrophobic modifications would enhance or decrease activity.
Pharmacophore Modeling Defines the essential 3D features required for molecular recognition at a target's active site. nih.govnih.govCreates a template for virtual screening to find new, structurally diverse compounds with the same key interaction features.
Molecular Docking Simulates the binding pose and orientation of a ligand within a protein's active site. nih.govElucidates specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that determine binding affinity.

Scaffold Hopping and Analog Series Design Strategies within the Phenoxyaniline Core

Scaffold hopping is a drug design strategy aimed at discovering novel molecular backbones (scaffolds) that maintain the biological activity of a known active compound. mdpi.comnih.gov This is particularly useful for improving properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles, or for finding patentable chemical matter. Starting with a lead compound like this compound, scaffold hopping could involve replacing the central phenoxyaniline core with a bioisosteric equivalent—a different structural motif that preserves the essential 3D arrangement of the key pharmacophoric features.

For example, the ether linkage (-O-) could be replaced with alternative linkers such as a thioether (-S-), an amine (-NH-), or a methylene (B1212753) bridge (-CH2-). The aniline or phenoxy rings could be substituted with different aromatic or heteroaromatic systems, such as pyridines, pyrimidines, or indoles, which can introduce new interaction points and alter the molecule's physicochemical properties. nih.govnih.gov

Analog series design, a more conservative approach, involves systematic modification of a known scaffold. For the phenoxyaniline core, this would entail creating a library of compounds by varying the substituents on both aromatic rings. This systematic approach allows for a detailed exploration of the SAR. For instance, one could synthesize a series of analogs of this compound to probe the importance of the chlorine atom and the two methyl groups.

Design StrategyDescriptionExample Application to Phenoxyaniline Core
Scaffold Hopping Replacing the core molecular framework with a structurally novel one while retaining biological activity. nih.govReplacing the phenoxy-aniline system with a phenoxy-pyridine to alter solubility and metabolic stability. nih.gov
Bioisosteric Replacement Substituting a functional group with another that has similar physical or chemical properties.Replacing the ether linkage (-O-) with a thioether (-S-) to modulate bond angles and lipophilicity.
Analog Series Design Systematically modifying substituents on a constant scaffold to build a detailed SAR.Creating a matrix of analogs by varying the position and electronic nature of substituents on both rings of the phenoxyaniline scaffold.

Influence of Substituents on Molecular Recognition and Interaction Profiles

The nature and position of substituents on the phenoxyaniline scaffold are critical determinants of its molecular recognition by a biological target. Each substituent can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.

In the case of this compound, the substituents play distinct roles:

Chloro Group: The chlorine atom at the 5-position of the aniline ring is an electron-withdrawing group. This affects the pKa of the aniline nitrogen and can influence its ability to act as a hydrogen bond donor. The chloro group can also engage in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in the protein's binding pocket.

Dimethyl Groups: The two methyl groups at the 3- and 4-positions of the phenoxy ring contribute to the molecule's lipophilicity and create steric bulk. These groups are likely to interact with hydrophobic pockets in the target protein. Their specific positioning is crucial; moving them to other positions would alter the shape of the molecule and could lead to a steric clash or a loss of favorable van der Waals interactions.

Systematic studies where these substituents are moved or replaced can provide a detailed SAR map. For example, replacing the chloro group with a fluoro group (smaller, more electronegative) or a methyl group (more lipophilic, electron-donating) would reveal the relative importance of electronics versus sterics at that position. Similarly, exploring different alkyl groups in place of the dimethyl substituents would help to define the optimal size and shape of the hydrophobic moiety for a given target.

Rational Design of Phenoxyaniline-Based Ligands in Chemical Biology Research

Rational drug design leverages the understanding of SAR and protein structure to create ligands with desired properties. nih.gov For the phenoxyaniline scaffold, this process often begins with a known inhibitor and a high-resolution crystal structure of its target protein. Using this structural information, medicinal chemists can design second-generation inhibitors with improved characteristics.

The design process for a new phenoxyaniline-based ligand might follow these steps:

Target Analysis: Examination of the protein's binding site to identify key interaction points, such as hydrogen bond donors/acceptors and hydrophobic pockets.

Docking and Scoring: A lead compound, such as this compound, is docked into the active site to establish a baseline binding hypothesis.

Structure-Guided Modification: New analogs are designed in silico. For example, if an unoccupied hydrophobic pocket is identified near the dimethyl-substituted ring, an analog with a larger ethyl or propyl group might be designed to fill that pocket and increase potency. If a potential hydrogen bond opportunity is not being utilized, a substituent capable of forming that bond might be introduced.

Synthesis and Biological Evaluation: The most promising designed compounds are synthesized and tested for their activity against the target. The results are then used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that drives the project toward an optimized ligand. This approach has been successfully used to develop potent and selective inhibitors for various enzyme families, such as protein kinases.

Chemoinformatics and Data-Driven Methodologies in Scaffold Analysis

Chemoinformatics provides the tools and methods to analyze large datasets of chemical compounds, which is essential for understanding broad scaffold classes like phenoxyanilines. By mining large chemical databases, researchers can identify all known compounds containing the phenoxyaniline core and analyze their reported biological activities. This can reveal trends and identify "privileged" substitution patterns that are frequently associated with activity against a particular target class.

Data-driven methodologies, including machine learning and artificial intelligence, are increasingly being used to build predictive models for biological activity and other properties. researchgate.net A machine learning model could be trained on a dataset of phenoxyaniline derivatives and their measured kinase inhibition data. Such a model could then screen vast virtual libraries of potential phenoxyaniline compounds, flagging those with a high predicted probability of being active far more quickly than traditional experimental screening. researchgate.net These models can capture highly complex, non-linear relationships between structure and activity that are not always apparent from traditional SAR analysis.

These large-scale analyses can also guide scaffold hopping and library design efforts by identifying which scaffolds are most over- or under-represented in existing corporate or public compound collections, helping to prioritize the synthesis of novel chemical matter.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(3,4-dimethylphenoxy)aniline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 3,4-dimethylphenol with 5-chloro-2-nitroaniline under alkaline conditions, followed by reduction of the nitro group to an amine. Catalysts like palladium on carbon (Pd/C) or enzymatic reductants may improve yield . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per industrial standards ).
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₃ClN₂O, calculated 260.06 g/mol) .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store in amber glass vials at 2–8°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the aniline group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways, monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in pharmaceutical intermediates?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze:

  • Electron density maps for electrophilic substitution sites.
  • Transition-state energies for coupling reactions (e.g., Suzuki-Miyaura) .
  • Compare with experimental data (e.g., reaction yields from ) to validate predictions .

Q. What strategies resolve contradictory data in reaction yields or byproduct formation during scale-up?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
  • In-situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation .
  • Byproduct Analysis : LC-MS/MS to identify impurities (e.g., dimerization products or dehalogenated derivatives) .

Q. How does the steric and electronic influence of 3,4-dimethylphenoxy groups affect the compound’s biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing methyl with methoxy or halogens) and test in bioassays (e.g., enzyme inhibition).
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase binding pockets) using AutoDock Vina .
  • Correlate findings with physicochemical properties (logP, polar surface area) from HPLC retention times .

Q. What advanced spectroscopic techniques elucidate the compound’s excited-state dynamics?

  • Methodology :

  • Time-Resolved Fluorescence : Probe electronic transitions in solvents of varying polarity.
  • Resonant Two-Photon Ionization (R2PI) : Map vibrational modes in the S₁ state, comparing to analogs like 3,4-difluoroaniline .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.